molecular formula C13H14BrN3O3S2 B2555918 2-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2320666-88-2

2-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No. B2555918
CAS RN: 2320666-88-2
M. Wt: 404.3
InChI Key: OHZKUUMMEIJVHQ-UHFFFAOYSA-N
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Description

2-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Biological and Antibacterial Activities

  • Biological Evaluation of Oxadiazole Derivatives : A study by Khalid et al. (2016) synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and evaluated them for biological activities. These compounds showed promising activity against butyrylcholinesterase (BChE) enzyme and potential for ligand-BChE binding affinity, highlighting their relevance in neurodegenerative disease research (Khalid et al., 2016).
  • Anticancer Potential of Piperidine-4-carboxylic Acid Ethyl Ester-Appended 1,3,4-Oxadiazole Hybrids : Research conducted by Rehman et al. (2018) explored the synthesis of these hybrids and evaluated them as anticancer agents. The study identified several compounds with significant anticancer activity, indicating the potential of these derivatives in cancer therapy (Rehman et al., 2018).
  • Antibacterial Study of N-Substituted Derivatives : Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to excellent antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Chemical Synthesis and Characterization

  • Synthesis of New Heterocycles Based on Piperazine : A study investigated the synthesis of new heterocycles based on piperazine, demonstrating the versatility of this scaffold in creating biologically active compounds. These derivatives were evaluated for their antimicrobial activities, showing promising results (El‐Emary et al., 2002).
  • Sulphur-Transfer Reagent in Reactions with Diamines : Bryce (1984) described the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent, highlighting its utility in synthesizing sulfur-nitrogen heterocycles. This work opens avenues for the development of new compounds with potential biological applications (Bryce, 1984).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity of Novel Heterocycles : Research by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds exhibited promising antimicrobial activities, underscoring the importance of sulfonamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKUUMMEIJVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

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